(1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride
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Overview
Description
(1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a fluorobenzylamino group and a hydroxyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the fluorobenzylamino group: This step often involves nucleophilic substitution reactions where a fluorobenzylamine is introduced to the cyclohexane ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The fluorobenzylamino group can bind to receptors or enzymes, modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- (1R,4r)-4-((2-chlorobenzyl)amino)cyclohexan-1-ol hydrochloride
- (1R,4r)-4-((2-bromobenzyl)amino)cyclohexan-1-ol hydrochloride
- (1R,4r)-4-((2-methylbenzyl)amino)cyclohexan-1-ol hydrochloride
Uniqueness
What sets (1R,4r)-4-((2-fluorobenzyl)amino)cyclohexan-1-ol hydrochloride apart from similar compounds is the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it a unique and valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylamino]cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11;/h1-4,11-12,15-16H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMITKBVKKGVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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